Sublimation Enthalpy Ranking: 5-Iodo-1,3-dimethyluracil Exhibits Highest Crystal Lattice Energy Among 5-Halo-1,3-dimethyluracils
The standard molar enthalpy of sublimation at 298 K (ΔcgH°(298 K)) for 5-iodo-1,3-dimethyluracil was determined to be 118.5 kJ·mol⁻¹, the highest in the series, compared to 98.1 kJ·mol⁻¹ for the 5-fluoro derivative and 113.4 kJ·mol⁻¹ for the 5-bromo derivative [1]. This trend follows the increasing polarizability of the halogen substituent (I > Br > F), and the difference is attributed to enhanced intermolecular interactions, including halogen bonding, in the crystal lattice [1].
| Evidence Dimension | Standard Molar Enthalpy of Sublimation at 298 K (ΔcgH°(298 K)) |
|---|---|
| Target Compound Data | 118.5 kJ·mol⁻¹ |
| Comparator Or Baseline | 5-Fluoro-1,3-dimethyluracil: 98.1 kJ·mol⁻¹; 5-Bromo-1,3-dimethyluracil: 113.4 kJ·mol⁻¹ |
| Quantified Difference | +20.4 kJ·mol⁻¹ over 5-fluoro; +5.1 kJ·mol⁻¹ over 5-bromo |
| Conditions | Knudsen effusion method; vapor pressure measured over a range of 323.4 K to 392.1 K; corrected to 298 K using estimated molar heat capacity differences. |
Why This Matters
Higher sublimation enthalpy indicates stronger intermolecular forces in the solid state, which can be leveraged in crystal engineering for designing materials with enhanced stability or tailored supramolecular architectures.
- [1] Brunetti, B.; Irrera, S.; Portalone, G. Sublimation Enthalpies of 5-Haloderivatives of 1,3-Dimethyluracil. J. Chem. Eng. Data 2015, 60 (1), 74–81. View Source
